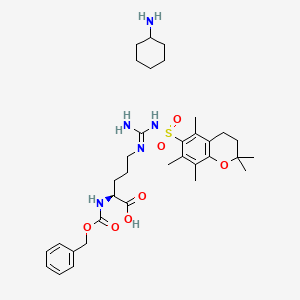

Z-Arg(Pmc)-OH.CHA

Description

BenchChem offers high-quality Z-Arg(Pmc)-OH.CHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Arg(Pmc)-OH.CHA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGDQOQWHFITA-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Application of Z-Arg(Pmc)-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. The purity, yield, and integrity of the final peptide are contingent upon a rational strategy of orthogonal protection and deprotection. Z-Arg(Pmc)-OH.CHA is a key building block for the incorporation of arginine in solution-phase and, less commonly, solid-phase peptide synthesis (SPPS). This guide provides a detailed examination of its chemical structure, the rationale behind each of its constituent parts, and its practical application in the synthesis of arginine-containing peptides.

Deconstructing the Chemical Architecture of Z-Arg(Pmc)-OH.CHA

The compound Z-Arg(Pmc)-OH.CHA is a salt composed of an N-α-protected and side-chain-protected L-arginine molecule and a cyclohexylamine counter-ion. A thorough understanding of each component is essential to appreciate its function and utility in peptide chemistry.

According to PubChem, the IUPAC name for the arginine derivative is (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid.[1] The entire compound, Z-Arg(Pmc)-OH.CHA, has a molecular formula of C34H51N5O7S and a molecular weight of approximately 673.9 g/mol .[1]

The Arginine Core

Arginine is a proteinogenic amino acid characterized by its guanidinium side chain, which has a pKa of approximately 12.5. This high basicity makes the guanidinium group protonated and positively charged under physiological conditions, enabling it to participate in crucial biological interactions such as hydrogen bonding and salt bridge formation. However, in the context of peptide synthesis, this highly nucleophilic and basic side chain is prone to undesirable side reactions and must be masked by a protecting group.

The N-α-Benzyloxycarbonyl (Z) Protecting Group

The α-amino group of the arginine is protected by a benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. Introduced by Bergmann and Zervas in 1932, the Z-group is a cornerstone of classical peptide synthesis.[2]

Rationale for Use:

-

Stability: The Z-group is stable under the basic conditions used for saponification of ester protecting groups and the mildly acidic conditions used to remove tert-butyl-based protecting groups.[3] This provides a degree of orthogonality in synthetic strategies.

-

Racemization Resistance: Z-protected amino acids are known for their resistance to racemization during activation and coupling, a critical factor in maintaining the stereochemical integrity of the final peptide.[4]

-

Crystallinity: Z-amino acids are often crystalline solids, which facilitates their purification and handling.[4]

Cleavage Conditions: The Z-group is typically removed under reductive or strongly acidic conditions that do not affect the peptide backbone:

-

Catalytic Hydrogenation: H₂ over a palladium catalyst (H₂/Pd).[4]

-

Strong Acid: HBr in acetic acid (HBr/AcOH).[4]

The Side-Chain Protecting Group: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)

The guanidinium group of the arginine side chain is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Pmc group is a sulfonyl-based protecting group specifically designed for arginine.

Rationale for Use: The Pmc group was developed to offer greater acid lability compared to older protecting groups like tosyl (Tos) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr). This allows for its removal under conditions that are compatible with the final cleavage step in many solid-phase peptide synthesis strategies, particularly those employing Fmoc chemistry. The Pmc group's lability is similar to that of tert-butyl (tBu) based protecting groups, enabling simultaneous deprotection of multiple side chains and cleavage from the resin.

Hierarchy of Acid Lability for Arginine Protecting Groups: The acid lability of common sulfonyl-based arginine protecting groups follows this general trend: Tos < Mts < Mtr < Pmc < Pbf[5]

The Cyclohexylamine (CHA) Counter-ion

Z-Arg(Pmc)-OH is supplied as a cyclohexylamine (CHA) salt. Cyclohexylamine is a weak organic base that forms a salt with the free carboxylic acid of the protected amino acid.[6][7][8]

Rationale for Use: The formation of a CHA salt serves several practical purposes in a laboratory setting:

-

Improved Stability: The salt form is often more stable for long-term storage than the free acid.

-

Enhanced Handling: Free acids of protected amino acids can sometimes be oils or amorphous solids that are difficult to handle and weigh accurately. The corresponding CHA salts are typically crystalline, free-flowing powders.

-

Simplified Purification: Salt formation can be used as a method of purification during the synthesis of the protected amino acid derivative.

Before use in a peptide coupling reaction, the free carboxylic acid must be regenerated from the salt. This is typically achieved by an aqueous workup or by in situ neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) during the coupling step.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis of Z-Arg(Pmc)-OH.CHA is proprietary to individual manufacturers, the general synthetic strategy can be inferred from established chemical principles. A plausible pathway would involve:

-

N-α-Protection of L-Arginine: The synthesis would begin with the protection of the α-amino group of L-arginine with benzyl chloroformate to introduce the Z-group.

-

Side-Chain Protection: The guanidinium group of Z-Arg-OH would then be reacted with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride to attach the Pmc group.

-

Salt Formation and Purification: The resulting Z-Arg(Pmc)-OH is then purified, often via crystallization, and treated with cyclohexylamine to form the stable, crystalline salt.

The following diagram illustrates the likely synthetic logic:

Caption: Mechanism of Pmc deprotection and competitive scavenging.

Comparison with Other Arginine Protecting Groups

The choice of protecting group for arginine is a strategic decision based on the overall synthetic plan.

| Protecting Group | N-α-Strategy | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Pmc | Fmoc/Boc | TFA (1-3 hours) | Good acid lability, compatible with tBu groups. | Can cause tryptophan alkylation; slower cleavage than Pbf. [9] |

| Pbf | Fmoc | TFA (shorter time) | More acid-labile than Pmc, reducing Trp alkylation. [9] | Can be sterically hindering in some coupling reactions. |

| Mtr | Fmoc/Boc | Harsher TFA conditions | More stable to acid if needed for orthogonality. | Difficult to remove completely, especially with multiple Arg residues. [3] |

| NO₂ | Boc | SnCl₂ or hydrogenation | Prevents δ-lactam formation. [10][11] | Requires specific, non-acidic deprotection steps. |

| Boc | Boc | Strong acid (e.g., HF) | Used in Boc-SPPS. | Requires very strong, hazardous acids for cleavage. |

A study comparing Pmc and Pbf in a TFA-based cleavage showed that after 3 hours, the yield of the desired peptide was 46% when using Arg(Pmc) versus 69% when using Arg(Pbf), highlighting the increased efficiency and reduced side reactions with Pbf, especially in the presence of tryptophan. [9]

Conclusion and Future Perspectives

Z-Arg(Pmc)-OH.CHA remains a valuable reagent in the arsenal of the peptide chemist, particularly for applications in solution-phase synthesis. Its well-defined structure, combining the classical Z-group with the acid-labile Pmc group, offers a unique set of properties. The formulation as a cyclohexylamine salt enhances its stability and ease of handling, reflecting the practical considerations necessary for successful laboratory work.

For professionals in drug development and peptide research, a deep understanding of the causality behind the choice of this reagent is paramount. The selection of the Pmc group over others like Pbf or Mtr is a calculated decision based on the desired acid lability, the presence of sensitive residues like tryptophan, and the overall orthogonal strategy of the synthesis. As peptide therapeutics continue to grow in complexity, the rational and informed selection of such fundamental building blocks will remain a key driver of innovation and success.

References

- Fields, C. G., & Fields, G. B. (1993). Tryptophan Alkylation During Trifluoroacetic Acid Cleavage of Pmc-Protected Arginine Peptides. Tetrahedron Letters, 34(41), 6661-6664.

-

PubChem. (n.d.). Z-Arg(Pmc)-OH.CHA. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). z-Arg(pbf)-oh.cha. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

- Pícha, J., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7856.

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

- Gilon, C., et al. (1997). Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected N(alpha)-(omega-Aminoalkyl)amino Acids and N(alpha)-(omega-Carboxyalkyl)amino Acids. The Journal of Organic Chemistry, 62(2), 411-416.

- Liu, F., et al. (2024).

- Al-Gharabli, S., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2912.

-

AAPPTec. (n.d.). Fmoc-Arg(Pmc)-OH. Retrieved from [Link]

- Vedeqsa. (2003). Enzymatic synthesis of N(alpha)-acyl-L-arginine esters.

- ACS Publications. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(10), 2118-2125.

-

Research Scientific. (n.d.). N(ALPHA)-FMOC-N(OMEGA)-PMC-L-ARGININE 4- BZL-OXY BENZ.EST.POL. Retrieved from [Link]

- Thompson, R. E., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society.

- Stuehr, D. J., et al. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. The Journal of Biological Chemistry, 266(10), 6259-6263.

-

Al-Gharabli, S., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28.

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

- Fletcher, G. A., & Jones, J. H. (1972). A list of amino-acid derivatives which are useful in peptide synthesis. International Journal of Peptide and Protein Research, 4(5), 347-371.

- Royo, M., et al. (2011). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 9(4), 1156-1164.

Sources

- 1. Z-Arg(Pmc)-OH.CHA | C34H51N5O7S | CID 50878589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A supplementary list of amino-acid derivatives which are useful in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pmc Protecting Group for Arginine: A Technical Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The guanidinium side-chain of arginine, with its high basicity, presents a significant synthetic challenge, necessitating robust protection. Among the arsenal of available protecting groups, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group has historically played a crucial role. This guide provides a comprehensive technical overview of the Pmc protecting group, detailing its chemical properties, mechanism of action, and practical application in peptide synthesis, while also offering a comparative analysis with other common arginine protecting groups.

The Chemistry of Pmc Protection

The Pmc group is a sulfonyl-based protecting group designed for the protection of the guanidino function of arginine in Fmoc-based SPPS.[1][2] Its structure, featuring a pentamethylchroman ring, is key to its acid lability, which is a significant improvement over older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[1][3] The electron-donating effect of the oxygen atom within the chroman ring system helps to stabilize the carbocation intermediate formed during acid-catalyzed cleavage, thus facilitating its removal under milder acidic conditions than Mtr.[1]

The introduction of the Pmc group onto the arginine side chain is typically performed during the synthesis of the Fmoc-Arg(Pmc)-OH building block. This derivative is then used directly in SPPS.

Mechanism of Deprotection

The removal of the Pmc group is an acid-catalyzed process, typically carried out concurrently with the final cleavage of the peptide from the solid support.[4] The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This generates a reactive sulfonyl species and the deprotected arginine residue.

Caption: Pmc group deprotection mechanism.

Deprotection Protocols and Cleavage Cocktails

The standard method for Pmc deprotection involves treating the peptidyl-resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).[4] The lability of the Pmc group is such that it can be cleaved under conditions similar to those used for removing tert-butyl (tBu) based protecting groups.[5]

A common cleavage cocktail for peptides containing Arg(Pmc) is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS).[6] The scavengers are crucial for quenching the reactive carbocations generated from the Pmc group and other protecting groups, thereby preventing side reactions.[4]

Standard Cleavage Protocol for Pmc-Protected Peptides:

-

Swell the peptidyl-resin in dichloromethane (DCM) in a reaction vessel for 20-30 minutes.

-

Drain the DCM.

-

Prepare the cleavage cocktail. A typical mixture is TFA/Water/TIS (95:2.5:2.5, v/v/v). For a 0.1 mmol synthesis, use 2-5 mL of the cocktail.[1]

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 2 to 4 hours.[1] For peptides with multiple Arg(Pmc) residues, a longer cleavage time may be necessary.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

| Cleavage Cocktail Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleavage of protecting groups and peptide from resin | 82.5% - 95% |

| Water (H₂O) | Scavenger for tert-butyl cations | 2.5% - 5% |

| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% |

| Thioanisole | Scavenger, suppresses tryptophan alkylation | 5% |

| 1,2-Ethanedithiol (EDT) | Scavenger | 2.5% |

Table 1: Common Components of Cleavage Cocktails for Pmc Deprotection. [6][8]

Advantages and Disadvantages of the Pmc Protecting Group

The selection of a protecting group is always a balance of its strengths and weaknesses in the context of a specific peptide sequence.

Advantages:

-

Improved Acid Lability: The Pmc group is significantly more acid-labile than the older Mtr group, allowing for deprotection under milder conditions and reducing the risk of peptide degradation.[3] This has simplified the final deprotection step and often leads to increased peptide yields.[5]

-

Compatibility with Fmoc/tBu Strategy: Its cleavage conditions are compatible with the removal of tBu-based side-chain protecting groups, allowing for a one-step final deprotection.[5][9]

-

Usefulness in Multi-Arginine Peptides: Due to its enhanced lability compared to Mtr, the Pmc group is beneficial in the synthesis of peptides containing multiple arginine residues.[3]

Disadvantages:

-

Tryptophan Alkylation: A major drawback of the Pmc group is its propensity to cause alkylation of tryptophan residues during cleavage.[4][5] The reactive Pmc cation generated during deprotection can reattach to the indole side chain of tryptophan, leading to a significant reduction in the yield of the desired peptide.[5][10] The use of scavengers like thioanisole can help to suppress this side reaction.[3]

-

Slower Deprotection than Pbf: The Pmc group is more acid-stable than the more modern Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[4][11] This means that longer exposure to strong acids may be required for complete removal of Pmc, which can be detrimental to sensitive peptides.[12]

-

Incomplete Deprotection: In peptides with a high content of arginine, incomplete removal of the Pmc group can be an issue, leading to purification challenges.[10]

Comparative Analysis: Pmc vs. Pbf and Mtr

The choice of an arginine protecting group has a profound impact on the success of a peptide synthesis. The following table and diagram provide a comparative overview of Pmc, Pbf, and Mtr.

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

| Mtr | Least Labile | Robust, stable to milder acids | Requires harsh, prolonged acid treatment; can lead to significant peptide degradation.[1] |

| Pmc | Moderately Labile | More labile than Mtr; compatible with tBu deprotection.[3] | Slower deprotection than Pbf; high risk of tryptophan alkylation.[1][10] |

| Pbf | Most Labile | Rapid and clean deprotection under milder conditions; minimizes side reactions.[1] | Can sometimes cause steric hindrance during coupling.[13] |

Table 2: Comparison of Common Arginine Protecting Groups.

Caption: Decision tree for arginine protecting group selection.

Experimental data highlights the superiority of the Pbf group, particularly in the synthesis of tryptophan-containing peptides. In one study, a 3-hour cleavage with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% when using Arg(Pmc).[5][10]

Conclusion and Recommendations

The Pmc protecting group represented a significant advancement in SPPS, offering a more acid-labile alternative to the Mtr group and simplifying deprotection protocols. However, its propensity to cause tryptophan alkylation and its slower cleavage kinetics compared to the Pbf group have led to a decline in its widespread use.

For most contemporary applications, the Pbf protecting group is now considered the gold standard for arginine protection in Fmoc-SPPS due to its high acid lability, which allows for rapid and clean deprotection under milder conditions, thereby minimizing side reactions and maximizing peptide purity and yield.[1]

However, an understanding of the properties and protocols associated with the Pmc group remains valuable for researchers working with established protocols or facing specific synthetic challenges where its particular characteristics may be advantageous. When using Pmc, it is imperative to employ appropriate scavengers, especially for tryptophan-containing peptides, and to carefully optimize deprotection times to ensure complete removal without compromising the integrity of the final product.

References

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Mezo, G., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Arg(Pmc)-OH, [119831-72-0]. Retrieved from [Link]

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]

-

Subiros-Funosas, R., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Biochemistry. (2007). Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 -. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Google Patents. (n.d.). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 13. chempep.com [chempep.com]

Navigating the Solubility of Z-Arg(Pmc)-OH.CHA in DMF: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth analysis of the solubility of Nα-Benzyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Pmc)-OH.CHA) in N,N-Dimethylformamide (DMF). Moving beyond a simple solubility value, this document elucidates the physicochemical principles governing the dissolution process, offers field-proven protocols for optimal preparation of solutions, and provides critical context for researchers working with protected amino acids in peptide synthesis and other applications. This guide is structured to empower scientists with the expertise to anticipate and overcome challenges associated with the solubilization of this critical reagent.

Introduction: Understanding the Components

Z-Arg(Pmc)-OH.CHA is a cornerstone reagent in peptide chemistry, particularly in solution-phase synthesis. A comprehensive understanding of its constituent parts is paramount to appreciating its solubility characteristics.

-

Z-Arg(Pmc)-OH: The core of the molecule is the amino acid L-arginine. Its alpha-amino group is protected by a benzyloxycarbonyl (Z) group, a classic urethane-type protecting group. The guanidino side chain of arginine is protected by the bulky and acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group.[1][2][3] The Pmc group is designed for removal under moderately acidic conditions, often with trifluoroacetic acid (TFA).[2]

-

Cyclohexylammonium Salt (CHA): The presence of cyclohexylamine (CHA) as a counter-ion to the carboxylic acid of the arginine derivative is a deliberate formulation choice.[4] CHA is a weak base that forms a salt with the acidic Z-Arg(Pmc)-OH.[5][6] This salt formation often improves the crystallinity, stability, and handling characteristics of the amino acid derivative compared to its free acid form. From a solubility perspective, the salt can influence the dissolution kinetics and equilibrium solubility.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely employed in organic synthesis, particularly in peptide chemistry, due to its excellent solvating power for a broad range of organic molecules, including protected amino acids.[7][8] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it effective at disrupting the intermolecular forces within solid solutes.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of Z-Arg(Pmc)-OH.CHA is presented below. These properties are fundamental to its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C34H51N5O7S | PubChem[4] |

| Molecular Weight | 673.9 g/mol | PubChem[4] |

| Appearance | White to off-white powder | Sinoway Industrial co., ltd.[9] |

| Pmc Protecting Group | Acid-labile, typically cleaved with TFA | Aapptec Peptides[2] |

| CHA Salt | Improves stability and handling | Inferred from general chemical principles |

Core Directive: The Solubility Profile of Z-Arg(Pmc)-OH.CHA in DMF

Several factors can influence the observed solubility:

-

Purity of the Solute: Impurities can significantly impact the solubility of a compound. It is crucial to use high-purity Z-Arg(Pmc)-OH.CHA.

-

Quality of the Solvent: DMF can degrade over time to form dimethylamine and formic acid.[7] These impurities can affect the pH of the solution and potentially react with the solute, altering its solubility. The use of high-purity, anhydrous DMF is strongly recommended.

-

Temperature: As with most solid-liquid dissolution processes, a moderate increase in temperature can enhance the solubility and the rate of dissolution. Gentle warming can be an effective strategy for dissolving sparingly soluble protected amino acids.[10]

-

Particle Size: A smaller particle size of the Z-Arg(Pmc)-OH.CHA powder will present a larger surface area to the solvent, leading to a faster dissolution rate.

Experimental Protocol: Preparation of a Z-Arg(Pmc)-OH.CHA Solution in DMF

This protocol provides a robust, step-by-step methodology for the preparation of a clear, ready-to-use solution of Z-Arg(Pmc)-OH.CHA in DMF.

Materials:

-

Z-Arg(Pmc)-OH.CHA

-

High-purity, anhydrous DMF

-

Sterile, dry glassware (e.g., volumetric flask, beaker)

-

Magnetic stirrer and stir bar

-

Optional: Ultrasonic bath, water bath

Procedure:

-

Preparation of Glassware: Ensure all glassware is scrupulously clean and dry to prevent contamination.

-

Weighing the Solute: Accurately weigh the desired amount of Z-Arg(Pmc)-OH.CHA and transfer it to the chosen vessel.

-

Initial Solvent Addition: Add a portion of the total required volume of DMF to the vessel containing the solid.

-

Agitation:

-

Standard Method: Place the vessel on a magnetic stirrer and begin agitation. Allow sufficient time for the solid to dissolve.

-

Enhanced Dissolution: For faster dissolution or for preparing more concentrated solutions, the following techniques can be employed:

-

Sonication: Place the vessel in an ultrasonic bath for short intervals.

-

Gentle Warming: Gently warm the solution in a water bath to approximately 30-40°C with continuous stirring. Avoid excessive heat, which could lead to degradation.

-

-

-

Bringing to Final Volume: Once the solid has completely dissolved, add the remaining DMF to reach the final desired concentration and volume.

-

Final Mixing: Continue to stir the solution for a few minutes to ensure homogeneity.

-

Visual Inspection: A properly prepared solution should be clear and free of any particulate matter.

-

Storage: If the solution is not for immediate use, store it in a tightly sealed container to prevent moisture absorption and solvent evaporation. For prolonged storage, refrigeration may be considered, but it is essential to allow the solution to return to room temperature before use to avoid precipitation.

Visualizing the Dissolution Workflow

The following diagram illustrates the key steps and decision points in the preparation of a Z-Arg(Pmc)-OH.CHA solution.

Caption: Workflow for dissolving Z-Arg(Pmc)-OH.CHA in DMF.

Causality and Field-Proven Insights

The choice of DMF as a solvent for Z-Arg(Pmc)-OH.CHA is rooted in the principle of "like dissolves like." The polar aprotic nature of DMF effectively solvates the large, polar Z-Arg(Pmc)-OH.CHA molecule. The cyclohexylammonium salt form, while enhancing stability in the solid state, readily dissociates in DMF, allowing the solvent to interact with the charged carboxylate and the various polar functional groups of the protected amino acid.

In instances of difficult dissolution, the primary culprits are often related to either the quality of the starting materials or the presence of intermolecular aggregation. The bulky Pmc and Z groups can, under certain conditions, lead to aggregation, which can be overcome by the gentle application of heat or sonication to provide the necessary energy to disrupt these interactions.

Trustworthiness: A Self-Validating Protocol

The experimental protocol described above is designed to be self-validating. The endpoint of a successful dissolution is a clear, visually transparent solution. The absence of suspended particles is a direct indicator that the solute has fully dissolved. If the solution remains cloudy or contains visible solids after employing the enhanced dissolution techniques, it serves as a critical checkpoint to re-evaluate the desired concentration or the purity of the materials.

Conclusion

Z-Arg(Pmc)-OH.CHA exhibits good solubility in DMF, a characteristic that is fundamental to its widespread use in peptide synthesis. By understanding the chemical nature of the solute and solvent, and by employing best practices in solution preparation, researchers can reliably and efficiently prepare solutions of this important reagent. This guide provides the foundational knowledge and practical protocols to navigate the solubility of Z-Arg(Pmc)-OH.CHA with confidence and precision.

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf). Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878589, Z-Arg(Pmc)-OH.CHA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

-

Peptide Solutions. (n.d.). Fmoc-Arg(Pmc)-OH, [119831-72-0]. Retrieved from [Link]

-

Sinoway Industrial Co., Ltd. (n.d.). Z-ARG(PMC)-OH CHA 112160-33-5. Retrieved from [Link]

- Stawikowski, M., & Fields, G. B. (2002). The Application of the Pmc-Protecting Group to Reduced Peptide Bond Synthesis. Letters in Peptide Science, 9(1), 39-42.

-

Stawikowski, M., & Fields, G. B. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 43(1), 31-38. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Cyclohexylamine. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Z-Arg(Pmc)-OH.CHA | C34H51N5O7S | CID 50878589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. China Z-ARG(PMC)-OH CHA 112160-33-5,Buy Z-ARG(PMC)-OH CHA 112160-33-5 Online -china-sinoway.com [china-sinoway.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability of Z-Arg(Pmc)-OH Cyclohexylammonium Salt

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of arginine residues represents a significant challenge. The highly basic and nucleophilic nature of the guanidinium group on the arginine side chain necessitates robust protection to prevent undesirable side reactions. Among the arsenal of protecting groups developed for this purpose, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group has emerged as a widely utilized moiety, particularly in Fmoc-based strategies. Its acid lability allows for its convenient removal during the final cleavage of the peptide from the resin.

This technical guide focuses on the stability of a specific and commercially significant form of this protected amino acid: Z-Arg(Pmc)-OH cyclohexylammonium salt. The benzyloxycarbonyl (Z) group protects the α-amino group, while the Pmc group safeguards the guanidinium function. The formation of a cyclohexylammonium salt enhances the compound's handling properties, rendering it a crystalline, weighable solid with improved storage stability over the free acid.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of this key building block is paramount. Instability can lead to the introduction of impurities, reduced coupling efficiency, and ultimately, compromised purity and yield of the target peptide. This guide provides a detailed examination of the factors influencing the stability of Z-Arg(Pmc)-OH cyclohexylammonium salt, outlines protocols for its assessment, and offers insights into best practices for its storage and handling.

Molecular Structure and the Rationale for its Design

The stability of Z-Arg(Pmc)-OH cyclohexylammonium salt is intrinsically linked to its molecular architecture. Each component of the molecule has a specific function that contributes to its overall properties.

-

Z (Benzyloxycarbonyl) Group: This protecting group on the α-amino function is relatively stable to the basic conditions used for Fmoc removal but is readily cleaved by acidolysis, typically concurrently with the Pmc group and resin cleavage.

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) Group: The Pmc group is designed for the protection of the guanidinium side chain of arginine. Its acid lability is tailored for efficient removal with trifluoroacetic acid (TFA)[1].

-

Cyclohexylammonium Salt: The formation of a salt with cyclohexylamine neutralizes the acidic carboxylic acid group. This is a deliberate strategy to improve the physical characteristics of the amino acid derivative. Amine salts are generally crystalline solids with higher melting points and lower solubility in non-polar organic solvents compared to their free acid counterparts[2]. This crystalline nature often translates to enhanced shelf-life stability.

Caption: Functional components of Z-Arg(Pmc)-OH cyclohexylammonium salt.

Physicochemical Properties and Stability Considerations

A summary of the key physicochemical properties of Z-Arg(Pmc)-OH cyclohexylammonium salt is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C34H51N5O7S | [3] |

| Molecular Weight | 673.86 g/mol | [4] |

| Appearance | White to off-white powder | General knowledge |

| Purity (Typical) | ≥99% | [5] |

The stability of this compound can be influenced by several factors, including temperature, humidity, light, and the chemical environment (pH and solvent).

Forced Degradation Studies: A Framework for Stability Assessment

To thoroughly understand the stability of Z-Arg(Pmc)-OH cyclohexylammonium salt, a forced degradation study is indispensable. Such studies, as outlined in the ICH guidelines (Q1A(R2)), are designed to identify potential degradation products and establish the intrinsic stability of the molecule[6][7][8]. This information is crucial for developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[9].

Caption: Workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For Z-Arg(Pmc)-OH cyclohexylammonium salt, the ester-like Z group and the sulfonyl Pmc group could be susceptible to hydrolysis under certain pH conditions.

Experimental Protocol:

-

Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions. Due to the limited solubility of amine salts in aqueous solutions, a co-solvent such as acetonitrile or methanol may be required.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days)[10].

-

Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days). Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Expected Observations:

-

Acidic Conditions: Potential for cleavage of the Pmc and Z groups. The rate of cleavage would be dependent on the acid concentration and temperature.

-

Neutral Conditions: The compound is expected to be relatively stable.

-

Basic Conditions: The Z group may be susceptible to hydrolysis. The stability of the Pmc group under basic conditions is generally high.

Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties.

Experimental Protocol:

-

Preparation of Solution: Dissolve the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H2O2) in a suitable solvent.

-

Incubation: Store the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light[9].

-

Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.

Expected Observations: The aromatic rings in the Z and Pmc groups, as well as the sulfur atom in the Pmc group, are potential sites for oxidation.

Thermal Stability

Thermal stability is crucial for determining appropriate storage and handling conditions.

Experimental Protocol:

-

Solid-State Analysis: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for an extended period[7].

-

Solution-State Analysis: Prepare a solution of the compound in a relevant solvent (e.g., DMF, NMP) and heat at an elevated temperature (e.g., 60°C).

-

Analysis: Analyze the samples at various time points by HPLC. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature of the solid material. Studies on amino acids have shown decomposition temperatures ranging from 185°C to 280°C[11][12].

Expected Observations: In the solid state, the salt form is expected to be relatively stable. At elevated temperatures, especially in solution, degradation may occur. The primary degradation pathways for amino acids at high temperatures are deamination and decarboxylation[13].

Photostability

Exposure to light can induce photodegradation. ICH guideline Q1B provides a framework for photostability testing[14][15][16].

Experimental Protocol:

-

Sample Exposure: Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light[6][17].

-

Control Samples: Keep parallel samples in the dark to serve as controls.

-

Analysis: Analyze the exposed and control samples by HPLC.

Expected Observations: The chromophoric groups within the Z and Pmc moieties may absorb light, potentially leading to degradation.

Stability in Solvents for Peptide Synthesis

The stability of Z-Arg(Pmc)-OH cyclohexylammonium salt in common solvents used for SPPS is of practical importance.

| Solvent | Potential Stability Issues |

| Dimethylformamide (DMF) | Can contain or degrade to dimethylamine and formic acid, which can affect the stability of protected amino acids[18]. Dimethylamine can cause premature removal of the Fmoc group if this building block were used in an Fmoc-based strategy, though for Z-protected amino acids, this is less of a concern. |

| N-methyl-2-pyrrolidone (NMP) | Generally considered a more stable alternative to DMF[19]. It has been shown to increase the solubility of some compounds[20]. |

| Dimethyl Sulfoxide (DMSO) | A powerful solvent that can influence the conformation and stability of biomolecules[1][21][22][23]. |

Experimental Protocol for Solvent Stability:

-

Solution Preparation: Prepare solutions of the compound in DMF, NMP, and DMSO at a concentration relevant to SPPS (e.g., 0.5 M).

-

Incubation: Store the solutions at room temperature, protected from light.

-

Analysis: Analyze the solutions by HPLC at regular intervals (e.g., daily for one week) to monitor for any degradation.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact compound from all potential process-related impurities and degradation products[24].

Caption: Workflow for developing and validating a stability-indicating HPLC method.

A Typical Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 214 nm and 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

The method should be challenged with samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

Recommended Storage and Handling

Based on the chemical nature of Z-Arg(Pmc)-OH cyclohexylammonium salt and general best practices for protected amino acids, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.

-

Protection from Moisture: The compound is likely hygroscopic. Store in a tightly sealed container with a desiccant.

-

Protection from Light: Store protected from light to prevent potential photodegradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

Conclusion

The stability of Z-Arg(Pmc)-OH cyclohexylammonium salt is a critical parameter that directly impacts the quality and success of peptide synthesis. Its stability is a function of its well-designed chemical structure, which incorporates protecting groups and a salt form to enhance its handling and storage properties. A thorough understanding of its stability profile under various stress conditions—hydrolytic, oxidative, thermal, and photolytic—is essential for ensuring its integrity prior to and during its use in SPPS.

This guide has provided a comprehensive framework for assessing the stability of this important raw material. By implementing systematic forced degradation studies and developing a robust, validated stability-indicating HPLC method, researchers and drug development professionals can confidently utilize Z-Arg(Pmc)-OH cyclohexylammonium salt to produce high-quality peptides for research and therapeutic applications. The principles and protocols outlined herein serve as a valuable resource for ensuring the reliability and reproducibility of peptide synthesis endeavors.

References

-

Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Pharmaceutical Outsourcing. (2026). Hydrolytic Stress Stability Testing. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

QualityChemicals. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Wang, G., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

-

Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 753-765. [Link]

-

Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

NCERT. lech204.pdf. [Link]

-

American Pharmaceutical Review. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

-

Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS One, 12(9), e0185323. [Link]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (2013). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Li, S., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering, 4(4), 487-502. [Link]

-

MDPI. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

Scholarworks@UAEU. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

-

National Institutes of Health. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

-

PubMed. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. [Link]

-

ResearchGate. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

-

ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

-

ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

-

Drake University. (2020). Development of a Stability-Indicating Reverse-phase HPLC Method for M1 Peptide Extracts. [Link]

-

PubMed. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

ResearchGate. (2021). Selective DMSO-Induced Conformational Changes in Proteins from Raman Optical Activity. [Link]

-

RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

-

LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Semantic Scholar. (2013). Development of Stability Indicating Methods. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Taylor & Francis Online. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. [Link]

-

ACS Publications. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. [Link]

-

AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

-

PubChem. Z-Arg(Pmc)-OH.CHA. [Link]

-

Chengdu Taiheweive Biotechnology Co., Ltd. Z-Arg(Pmc)-OH. [Link]

-

Chengdu Taiheweive Biotechnology Co., Ltd. Z-Arg(Pmc)-OH;CAS:112160-33-5. [Link]

-

Chengdu Taiheweive Biotechnology Co., Ltd. ZD-Arg(Pmc)-OH·CHA;CAS:200191-08-8. [Link]

-

MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

National Institutes of Health. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. [Link]

-

ResearchGate. (2025). The epigenetically active small chemical N-Methyl Pyrrolidone (NMP) prevents estrogen depletion induced osteoporosis. [Link]

-

National Institutes of Health. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

-

PubMed. (2024). Amino acids as stabilizers for lysozyme during the spray-drying process and storage. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Z-Arg(Pmc)-OH.CHA | C34H51N5O7S | CID 50878589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Z-Arg(Pmc)-OH - 泰和伟业 [cdthchem.com]

- 5. Z-Arg(Pmc)-OH;CAS:112160-33-5-成都泰和伟业生物科技有限公司 [thwychem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijisrt.com [ijisrt.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

Z-Arg(Pmc)-OH.CHA: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nα-Benzyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Pmc)-OH.CHA). We will delve into its fundamental properties, its critical role in solid-phase peptide synthesis (SPPS), and provide a detailed, field-proven protocol for its application.

Core Compound Specifications

Z-Arg(Pmc)-OH.CHA is a protected amino acid derivative essential for the incorporation of arginine into synthetic peptides. The bulky protecting groups on both the alpha-amino and the guanidino side chain prevent unwanted side reactions during peptide chain elongation.

| Property | Value | Source(s) |

| CAS Number | 112160-33-5 | [1][2][3][4] |

| Molecular Formula | C34H51N5O7S | [1][2] |

| Molecular Weight | 673.86 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

The structure of Z-Arg(Pmc)-OH.CHA consists of the amino acid L-arginine, with its alpha-amino group protected by a benzyloxycarbonyl (Z) group and its guanidino side chain shielded by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The cyclohexylammonium (CHA) salt enhances the compound's stability and handling properties.

Caption: Decision logic for selecting an Arginine protecting group.

A Validated Protocol for Solid-Phase Peptide Synthesis using Z-Arg(Pmc)-OH.CHA

This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis workflow. It is designed to be a self-validating system, with checkpoints to ensure the success of each step.

Materials and Reagents

-

Z-Arg(Pmc)-OH.CHA

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), scavenger

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Kaiser test kit

Step-by-Step Methodology

Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

- Validation: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of free primary amines and successful Fmoc removal.

3. Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and a coupling activator like OxymaPure (3 equivalents) in DMF.

- For the incorporation of Z-Arg(Pmc)-OH, ensure it is fully dissolved.

- Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, including the bulky Z-Arg(Pmc)-OH, a double coupling (repeating the coupling step) may be necessary.

- Validation: After the coupling time, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

- After successful coupling, wash the resin with DMF (3 times) and DCM (3 times).

4. Capping (Optional but Recommended):

- To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

- Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 10-15 minutes.

- Wash the resin with DMF and DCM.

Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

5. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

- Wash the resin with DCM and dry it under a stream of nitrogen.

- Prepare a cleavage cocktail. For peptides that do not contain tryptophan, a common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) . If tryptophan is present, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is recommended to minimize alkylation.

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. For peptides with multiple arginine residues, a longer cleavage time may be required.

7. Peptide Precipitation:

- Filter the resin from the cleavage mixture into a cold centrifuge tube.

- Wash the resin with a small amount of fresh TFA.

- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

- Centrifuge the mixture to pellet the precipitated peptide.

- Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

- Dry the crude peptide pellet under vacuum.

8. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA).

- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.

- Collect the fractions containing the desired peptide.

9. Characterization:

- Confirm the identity and purity of the purified peptide using analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to assess purity).

Conclusion

Z-Arg(Pmc)-OH.CHA remains a valuable reagent in the arsenal of the peptide chemist. While newer protecting groups like Pbf offer advantages in specific contexts, particularly for tryptophan-containing peptides, a thorough understanding of the properties and application of the Pmc group is essential for the successful synthesis of a wide range of arginine-containing peptides. The judicious selection of protecting groups and the implementation of a robust, validated protocol are paramount to achieving high yields of pure synthetic peptides for research and drug development.

References

-

PubChem. (n.d.). Z-Arg(Pmc)-OH.CHA. National Center for Biotechnology Information. Retrieved from [Link]

-

Sinoway Industrial Co., Ltd. (n.d.). Z-ARG(PMC)-OH CHA 112160-33-5. Retrieved from [Link]

-

Taihe Weiye. (n.d.). Z-D-Arg(Pmc)-OH·CHA. Retrieved from [Link]

-

PubChem. (n.d.). z-Arg(pbf)-oh.cha. National Center for Biotechnology Information. Retrieved from [Link]

-

Taihe Weiye. (n.d.). Z-D-Arg(Pmc)-OH·CHA. Retrieved from [Link]

-

Taihe Weiye. (n.d.). Z-Arg(Pmc)-OH. Retrieved from [Link]

Sources

- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to Arginine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research applications, yet it presents a unique set of challenges rooted in the chemistry of the guanidinium side chain. This highly basic and nucleophilic moiety necessitates robust protection to prevent side reactions and ensure high-fidelity peptide assembly. This guide provides an in-depth analysis of the most prevalent arginine protecting groups, examining their chemical mechanisms, strategic applications, and the causality behind experimental choices in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS). We will dissect the advantages and limitations of sulfonyl-based groups like Pbf, Pmc, and Mtr, as well as alternatives such as Nitro and Boc, offering field-proven insights to mitigate common side reactions like δ-lactam formation and tryptophan alkylation. Through comparative data, detailed protocols, and mechanistic diagrams, this whitepaper serves as a comprehensive resource for optimizing the synthesis of arginine-rich peptides.

The Arginine Conundrum: Why Protection is Non-Negotiable

Arginine's guanidinium group, with a pKa of approximately 12.5, is strongly basic and remains protonated under most physiological conditions.[1] During peptide synthesis, this inherent reactivity poses several critical challenges:

-

Unwanted Basicity: The free guanidino group can interfere with base-mediated coupling and deprotection steps.[2]

-

Side Reactions: The nucleophilic nitrogens of the guanidinium group can engage in undesired reactions. The most notorious of these is the intramolecular cyclization of an activated arginine residue to form a stable six-membered δ-lactam, which terminates the growing peptide chain and results in deletion sequences.[3][4]

-

Solubility Issues: The protonated guanidinium cation can lead to poor solubility in the organic solvents commonly used in SPPS, hindering reaction kinetics.[1][2][5]

Therefore, effective protection of the guanidinium function is essential for the successful synthesis of arginine-containing peptides.[4][6] An ideal protecting group must be stable throughout the iterative coupling and deprotection cycles of SPPS but readily and cleanly removable during the final cleavage step.[4][7]

A Chemist's Arsenal: Major Classes of Arginine Protecting Groups

The choice of protecting group is fundamentally tied to the overall synthetic strategy, primarily whether Fmoc/tBu or Boc/Bzl chemistry is employed. The core principle is orthogonality : the Nα-protecting group and the side-chain protecting groups must be removable under distinct conditions.[8][9][]

Sulfonyl-Based Protecting Groups (The Workhorses of Fmoc SPPS)

The most widely used protecting groups in modern Fmoc SPPS are sulfonyl-based derivatives. These groups decrease the basicity of the guanidinium moiety through electron withdrawal. Their acid lability is modulated by the substitution pattern on the aromatic ring, which dictates the stability of the carbocation formed during acid-mediated deprotection.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently the most popular choice for Fmoc SPPS.[1][5][11] The five-membered furan ring in Pbf makes it more acid-labile than its predecessor, Pmc.[1][5] This enhanced lability allows for faster and cleaner deprotection under standard trifluoroacetic acid (TFA) cleavage conditions, which is especially beneficial for peptides with multiple arginine residues.[2][8][12]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): A significant breakthrough in its time, Pmc is more acid-labile than earlier groups like Mtr and can be cleaved with moderate TFA concentrations.[1][5][12] However, its removal is slower than Pbf, and it is more prone to causing alkylation of sensitive residues like tryptophan during cleavage.[8][12]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): One of the earlier sulfonyl groups, Mtr requires harsher acidic conditions for removal, often involving prolonged treatment with neat TFA and scavengers.[1][8] Its use has largely been superseded by Pmc and Pbf in routine Fmoc synthesis.

The acid-lability follows the trend: Pbf > Pmc > Mtr .[13] This hierarchy is a direct consequence of the stability of the carbocation intermediate formed upon protonation and cleavage.

Workflow: Selecting a Sulfonyl Protecting Group

This diagram illustrates the decision-making process for choosing an appropriate sulfonyl-based protecting group in Fmoc-SPPS.

Caption: Decision workflow for selecting an Arg protecting group.

Classical and Alternative Protecting Groups

While sulfonyl-based groups dominate Fmoc chemistry, other classes of protecting groups are vital in Boc-SPPS or are used to address specific synthetic challenges.

-

Tos (Tosyl or p-toluenesulfonyl): A very stable protecting group, Tos is a classic choice in Boc-based synthesis.[7][8][14] Its removal requires very strong acids like anhydrous hydrogen fluoride (HF), which limits its application in Fmoc strategies.[5]

-

NO₂ (Nitro): Another mainstay of Boc chemistry, the nitro group is a strong electron-withdrawing group that effectively deactivates the guanidinium function.[7][8] It is stable to TFA but can be removed by reduction, for example, with tin(II) chloride (SnCl₂) or via catalytic hydrogenation.[1][8][15] A key advantage of the nitro group is its ability to significantly suppress δ-lactam formation.[1][3][15][16]

-

(Boc)₂ (bis-Boc): This group involves protecting two of the guanidinium nitrogens with tert-Butoxycarbonyl groups. While it offers good solubility, it is highly prone to δ-lactam formation during the coupling step.[1][3][5] Its removal is achieved with standard TFA cleavage.[1]

Mechanistic Insights: Protection and Deprotection

Sulfonyl Group Deprotection Mechanism

The deprotection of sulfonyl groups like Pbf and Pmc is an acid-catalyzed electrophilic aromatic substitution reaction. The process is initiated by protonation of the sulfonyl group, followed by cleavage of the S-N bond. The resulting sulfonyl cation is a potent electrophile that must be trapped by "scavengers" in the cleavage cocktail to prevent side reactions, most notably the re-attachment to electron-rich residues like tryptophan.[8][17]

Diagram: Pbf Deprotection Pathway

This diagram outlines the acid-catalyzed removal of the Pbf protecting group from an arginine side chain during the final TFA cleavage step.

Caption: General mechanism for acid-catalyzed Pbf deprotection.

The δ-Lactam Formation Side Reaction

A critical side reaction during the coupling of a protected arginine is the formation of a δ-lactam.[4] This occurs when the activated α-carboxyl group is attacked by the δ-nitrogen of its own guanidinium side chain, forming a cyclic amide.[3] This side reaction consumes the activated amino acid, preventing its incorporation into the peptide and leading to a "des-Arg" deletion impurity.[1][3]

The propensity for δ-lactam formation is highly dependent on the protecting group.[3]

-

High Risk: The (Boc)₂ group is highly susceptible to this side reaction.[1][3][5][18]

-

Moderate Risk: Pbf shows some tendency to form the δ-lactam.[1]

-

Low Risk: The strongly electron-withdrawing NO₂ group significantly reduces the nucleophilicity of the guanidinium nitrogens, thereby preventing δ-lactam formation.[1][3][15][16]

Comparative Analysis and Data

The selection of a protecting group is a trade-off between stability, ease of removal, and potential for side reactions. The following table summarizes the key characteristics of the most common arginine protecting groups used in Fmoc-SPPS.

| Protecting Group | Structure | Relative Acid Lability | Key Advantages | Major Disadvantages & Side Reactions |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | Rapidly cleaved by TFA[8][12]; Less Trp alkylation than Pmc[8][12] | Moderate δ-lactam formation[1]; High cost[1][5] |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | More labile than Mtr[1][5] | Slower cleavage than Pbf; Prone to Trp alkylation[8][12] |

| (Boc)₂ | Di-tert-butyloxycarbonyl | High | Cleaved with standard TFA | Highly prone to δ-lactam formation[1][3][5] |

| NO₂ | Nitro | Stable to Acid | Prevents δ-lactam formation[1][15][16]; Stable in solution[1][15] | Requires separate reductive cleavage step (e.g., SnCl₂)[1][8][15] |

Field-Proven Experimental Protocols

Protocol: Standard Coupling of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS

This protocol outlines a standard coupling cycle for incorporating an arginine residue using the Pbf protecting group.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

Procedure:

-

Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and 3-5 equivalents of coupling agent (e.g., HBTU/HOBt) in DMF. Add 6-10 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Proceed: The resin is now ready for the next Fmoc deprotection step.

Causality Note: Pre-activation of the carboxylic acid is crucial. However, prolonged activation times can increase the risk of δ-lactam formation.[3] The equivalents of reagents are increased for arginine coupling to drive the reaction to completion and overcome any steric hindrance or aggregation.

Protocol: Global Deprotection and Cleavage (TFA Cocktail)

This protocol describes the final step where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pbf, are removed.[2]

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail "Reagent R": TFA (90%), thioanisole (5%), 1,2-ethanedithiol (EDT) (3%), anisole (2%) (v/v/v/v). CAUTION: TFA is extremely corrosive.

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Reaction: Stir or agitate the mixture at room temperature for 2-4 hours. The Pbf group is generally removed within 30-60 minutes, but longer times ensure complete deprotection of other groups.[19]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate to a 10-fold excess of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.

-

Isolation: Centrifuge or filter the suspension to collect the precipitated peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.

-

Drying: Dry the crude peptide under vacuum.

Causality Note: The components of the cleavage cocktail serve specific functions. TFA is the strong acid for cleavage. Thioanisole, EDT, and anisole act as scavengers to trap the reactive Pbf cations and other carbocations generated during deprotection, preventing them from modifying sensitive residues like tryptophan and methionine.[8][17]

Conclusion and Future Outlook

The protection of arginine remains a critical consideration in peptide chemistry. While Pbf has emerged as the gold standard for Fmoc-SPPS due to its high acid lability and favorable side-reaction profile compared to Pmc, it is not without drawbacks, including cost and the potential for δ-lactam formation.[1][5] For challenging sequences, the classical NO₂ group is being revisited for its ability to completely suppress this side reaction.[1][15][16]